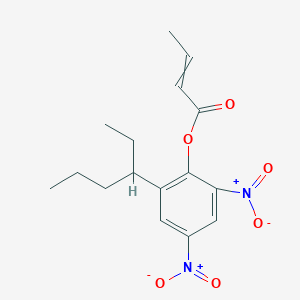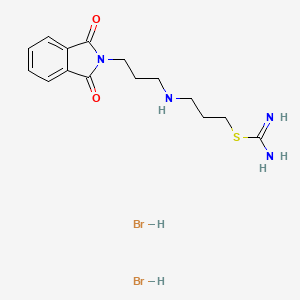
N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amidinothio group, a phthalimide moiety, and a dihydrobromide hydrate form, which collectively contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate typically involves multiple steps, starting with the preparation of the phthalimide core. One common method is the dehydrative condensation of phthalic anhydride with primary amines at high temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the amidinothio group and phthalimide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, potassium phthalimide.
Reaction Conditions: Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate involves its interaction with specific molecular targets and pathways. The amidinothio group is known to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . The phthalimide moiety can also play a role in modulating biological activity through its interactions with cellular components .
類似化合物との比較
Similar Compounds
N-(3-Hydroxypropyl)phthalimide: Similar in structure but with a hydroxy group instead of an amidinothio group.
N-(2-Bromoethyl)phthalimide: Contains a bromoethyl group, differing in reactivity and applications.
N-(3-Chloro-2-hydroxypropyl)phthalimide: Features a chloro and hydroxy group, offering different chemical properties.
Uniqueness
The presence of the amidinothio group, in particular, provides unique opportunities for biochemical interactions and therapeutic applications .
特性
CAS番号 |
31786-72-8 |
|---|---|
分子式 |
C15H22Br2N4O2S |
分子量 |
482.2 g/mol |
IUPAC名 |
3-[3-(1,3-dioxoisoindol-2-yl)propylamino]propyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C15H20N4O2S.2BrH/c16-15(17)22-10-4-8-18-7-3-9-19-13(20)11-5-1-2-6-12(11)14(19)21;;/h1-2,5-6,18H,3-4,7-10H2,(H3,16,17);2*1H |
InChIキー |
VZXNJGIYNVPKMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNCCCSC(=N)N.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
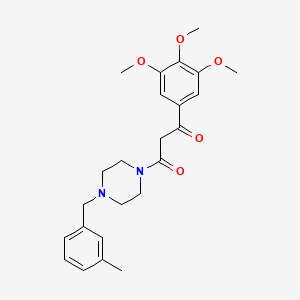
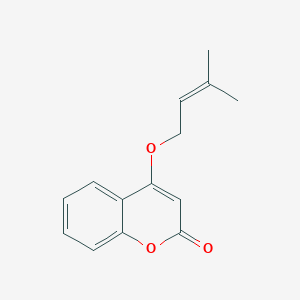
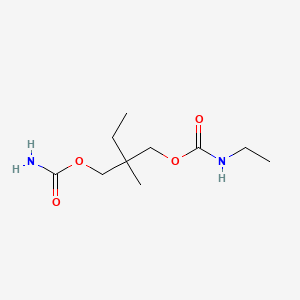
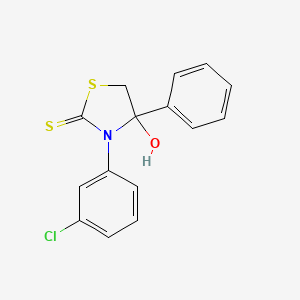
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
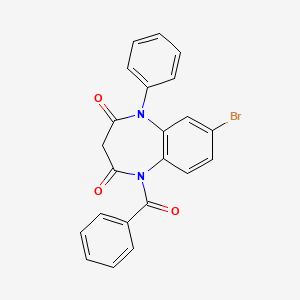

![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)


